(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride
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Overview
Description
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride, also known as Nebrosamine Dihydrochloride, is a biochemical compound with the molecular formula C₆H₁₆Cl₂N₂O₃ and a molecular weight of 235.11 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves multiple steps, including the protection of amino groups, selective deoxygenation, and deprotection. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for potential therapeutic uses and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt: Another form of the compound with similar properties and applications.
Tobramycin: An aminoglycoside antibiotic with a similar structure but different applications.
Uniqueness
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is unique due to its specific molecular structure and the presence of two amino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H16Cl2N2O3 |
---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1 |
InChI Key |
IQOCWSCHILQANJ-OSLQSQMHSA-N |
Isomeric SMILES |
C([C@H](C=O)N)[C@@H]([C@@H](CN)O)O.Cl.Cl |
Canonical SMILES |
C(C(C=O)N)C(C(CN)O)O.Cl.Cl |
Origin of Product |
United States |
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